molecular formula C7H13NO4 B274624 [2-Oxo-2-(propylamino)ethoxy]acetic acid

[2-Oxo-2-(propylamino)ethoxy]acetic acid

Cat. No.: B274624
M. Wt: 175.18 g/mol
InChI Key: FHUZUGQGBQSPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-Oxo-2-(propylamino)ethoxy]acetic acid is a carboxylic acid derivative characterized by a propylamino group linked via a 2-oxoethoxy bridge to an acetic acid moiety. Its IUPAC name reflects the substitution pattern: the propylamine group is attached to the carbonyl carbon of the ethoxy chain, which is further connected to the acetic acid backbone. This compound serves as a versatile scaffold in organic synthesis, particularly in pharmaceutical and materials science applications, due to its hydrogen-bonding capacity and modifiable functional groups.

Properties

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

2-[2-oxo-2-(propylamino)ethoxy]acetic acid

InChI

InChI=1S/C7H13NO4/c1-2-3-8-6(9)4-12-5-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11)

InChI Key

FHUZUGQGBQSPCF-UHFFFAOYSA-N

SMILES

CCCNC(=O)COCC(=O)O

Canonical SMILES

CCCNC(=O)COCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes critical differences between [2-Oxo-2-(propylamino)ethoxy]acetic acid and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Applications/Notes
This compound Not provided C₇H₁₂NO₅ 191.18 Propylamino, ethoxy-acetic acid backbone Pharmaceutical intermediate; hydrogen-bonding motifs for crystal engineering
Acetic acid, 2-[2-(dipropylamino)-2-oxoethoxy] 290309-79-4 C₁₀H₁₉NO₄ 217.26 Dipropylamino group Enhanced steric bulk; potential surfactant or ligand
2-(Isopropylamino)-2-oxoacetic Acid 29262-57-5 C₅H₉NO₃ 131.13 Branched isopropyl substituent Higher solubility due to branching; compact structure
Ethyl 2-oxo-2-(propylamino)acetate 20943-65-1 C₇H₁₃NO₃ 159.18 Ethyl ester protecting group Lab-scale scaffold; improved lipophilicity for synthetic intermediates
2-(2-Oxo-2-((5-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)amino)ethoxy)acetic acid Not provided C₁₄H₁₁F₃N₂O₄S 360.30 Aromatic thiazole; trifluoromethyl group Drug design (e.g., kinase inhibitors); enhanced metabolic stability

Physicochemical Properties

  • Branching Effects : The isopropyl analog (CAS 29262-57-5) exhibits lower melting points and higher solubility in organic solvents compared to the linear propyl variant due to reduced crystallinity .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase acidity and stability, while ester derivatives (e.g., ethyl ester in ) enhance lipophilicity .
  • Hydrogen Bonding : The parent compound and its benzoic acid analogs () form extensive O–H⋯O and C–H⋯O networks in the solid state, influencing crystallization behavior and solubility .

Research Findings and Functional Insights

  • Biological Activity : Thiazole derivatives () demonstrate moderate yields (44%) in synthesis but significant bioactivity, highlighting the importance of aromatic substituents in drug discovery .
  • Regulatory Compliance : Complex derivatives (e.g., ) adhere to USP/EMA standards, underscoring their utility as reference compounds in quality control .

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